molecular formula C45H33IrN3+3 B7856150 Ir(piq)3

Ir(piq)3

Cat. No.: B7856150
M. Wt: 808.0 g/mol
InChI Key: NKVDKFWRVDHWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ir(piq)3 is a useful research compound. Its molecular formula is C45H33IrN3+3 and its molecular weight is 808.0 g/mol. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ir(piq)3 typically involves the reaction of iridium chloride (IrCl3) with 1-phenylisoquinoline in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in a high-boiling solvent like 2-methoxyethanol under reflux conditions. The resulting product is then purified through recrystallization or sublimation to achieve high purity.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ir(piq)3 undergoes various types of reactions, including:

  • Oxidation: : this compound can be oxidized to form higher oxidation state iridium complexes.

  • Reduction: : Reduction reactions can lead to the formation of iridium(I) complexes.

  • Substitution: : Ligand substitution reactions can occur, where one or more 1-phenylisoquinoline ligands are replaced by other ligands.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and molecular oxygen (O2).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

  • Substitution: : Various ligands can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : Higher oxidation state iridium complexes.

  • Reduction: : Iridium(I) complexes.

  • Substitution: : Iridium complexes with different ligands.

Scientific Research Applications

Ir(piq)3 is extensively used in scientific research due to its unique photophysical properties. Its applications include:

  • Chemistry: : Used as a catalyst in various organic reactions.

  • Biology: : Employed in studies involving photoactivated processes.

  • Medicine: : Investigated for its potential use in photodynamic therapy.

  • Industry: : Utilized in the development of OLEDs and other optoelectronic devices.

Mechanism of Action

The mechanism by which Ir(piq)3 exerts its effects involves the absorption of light, leading to the formation of an excited state. This excited state can then participate in various photochemical processes, such as energy transfer and electron transfer. The molecular targets and pathways involved depend on the specific application, but generally, this compound interacts with organic molecules and other components in the system to achieve the desired outcome.

Comparison with Similar Compounds

Ir(piq)3 is often compared with other iridium complexes, such as Ir(piq)2(acac) and Ir(ppy)3. While these compounds share similarities in their photophysical properties, this compound is unique in its deep red emission and high stability. This makes it particularly suitable for applications requiring long-lasting and efficient red phosphorescence.

List of Similar Compounds

  • Ir(piq)2(acac): : Bis(1-phenylisoquinoline) (acetylacetonate)iridium(III).

  • Ir(ppy)3: : Tris(2-phenylpyridine)iridium(III).

  • Ir(piq-F)3: : Tris(1-phenylisoquinoline)iridium(III) fluoride.

  • FIrppy: : Bis[2-(4,6-difluorophenyl)pyridinato-N,C2']iridium(III).

  • Ir(dbfimi): : Bis[2-(2,4-difluorophenyl)benzimidazolato-N,C2']iridium(III).

Properties

IUPAC Name

iridium(3+);1-phenylisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C15H11N.Ir/c3*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h3*1-11H;/q;;;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVDKFWRVDHWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32.[Ir+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H33IrN3+3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

808.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

50 ml of glycerol was introduced into a 100 ml-four-neck flask, and then stirred and heated at 130 to 140° C. for 2 hours while bubbling with nitrogen gas. The glycerol was left to cool to 100° C., and then 1.03 g (5.02 mmol) of 1-phenylisoquinoline and 0.50 g (1.02 mmol) of iridium (III) acetylacetonate were added. The reaction mixture was stirred and heated for 7 hours at around 210° C. under a nitrogen gas flow. After being left to cool to room temperature, the reaction product was added to 300 ml of 1N-hydrochloric acid, and the resulting precipitate was filtered and then washed with water. The precipitate was purified using silica gel column chromatography with chloroform used as an eluent, to yield 0.22 g of a red powder of iridium (III) tris(1-phenylisoquinoline) (26.8% yield). FIG. 1 illustrates the crystal structure of the iridium (III) tris(1-phenylisoquinoline) as obtained from single crystal structure analysis. As can be seen from FIG. 1, this crystal had pores with a diameter of about 0.8 nm.
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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